molecular formula C15H20N2O3 B12592373 Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate CAS No. 651056-63-2

Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate

Cat. No.: B12592373
CAS No.: 651056-63-2
M. Wt: 276.33 g/mol
InChI Key: MOKYOSLMEPNPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is benzyl N-(1-formyl-4-methylpiperidin-4-yl)carbamate . The nomenclature follows these hierarchical rules:

  • The parent structure is piperidine , a six-membered saturated heterocycle with one nitrogen atom.
  • 4-Methyl denotes a methyl group at the 4-position of the piperidine ring.
  • 1-Formyl specifies a formyl group (-CHO) attached to the nitrogen atom at position 1.
  • Carbamate benzyl ester indicates a carbamate group (-OC(=O)NH-) linked to a benzyloxy moiety (-OCH2C6H5).

Alternative names include benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate and 4-benzyloxycarbonylamino-1-formyl-4-methylpiperidine. The CAS Registry Number 651056-63-2 uniquely identifies this compound in chemical databases.

Molecular Formula and Weight Analysis

The molecular formula C15H20N2O3 reflects:

  • 15 carbon atoms : 6 from the benzyl group, 6 from the piperidine ring, 1 from the formyl group, and 2 from the carbamate.
  • 20 hydrogen atoms : Distributed across the benzyl, piperidine, and substituent groups.
  • 2 nitrogen atoms : One in the piperidine ring and one in the carbamate group.
  • 3 oxygen atoms : Two in the carbamate and one in the formyl group.

The molecular weight is 276.33 g/mol , calculated as:
$$
\text{MW} = (12.01 \times 15) + (1.01 \times 20) + (14.01 \times 2) + (16.00 \times 3) = 276.33 \, \text{g/mol}
$$
This matches the PubChem-derived value.

Property Value Source
Molecular formula C15H20N2O3
Molecular weight 276.33 g/mol
SMILES CC1(CCN(CC1)C=O)NC(=O)OCC2=CC=CC=C2
InChIKey MOKYOSLMEPNPFE-UHFFFAOYSA-N

Stereochemical Configuration and Conformational Dynamics

The compound’s stereochemistry is governed by:

  • Piperidine ring puckering : The chair conformation is favored due to reduced 1,3-diaxial strain.
  • 4-Methyl group orientation : In the chair conformation, the methyl group occupies an equatorial position, minimizing van der Waals repulsions.
  • 1-Formyl group dynamics : The formyl substituent on nitrogen introduces torsional strain, potentially favoring a twist-boat conformation in excited states.

Conformational free energy differencesG°) derived from related 4-methylpiperidine systems suggest a ~1.93 kcal/mol preference for the equatorial methyl conformation . Time-resolved spectroscopy studies on N-methyl piperidine analogs reveal ultrafast conformational interconversion (700 fs periods) between chair and twist forms in Rydberg-excited states. For this compound, similar dynamics are hypothesized but require experimental validation.

Parameter Value Method Source
ΔG° (equatorial methyl) 1.93 ± 0.02 kcal/mol 13C NMR
Conformational period ~700 fs Rydberg spectroscopy

Crystalline Structure and Polymorphic Behavior

No single-crystal X-ray diffraction data for this compound are publicly available. However, structural insights can be inferred from related piperidin-4-one derivatives:

  • Chair conformation dominance : Piperidine rings in similar compounds adopt chair configurations with puckering amplitudes (QT) of 0.5875 Å .
  • Substituent effects : The 4-methyl and 1-formyl groups likely induce axial compression , reducing symmetry and complicating crystallization.
  • Polymorphism potential : The carbamate benzyl ester’s flexibility may allow multiple packing modes, but no polymorphs have been reported to date.

In crystalline analogs, van der Waals interactions dominate packing, with interplanar angles between aromatic groups reaching 61.7° . For this compound, similar disordered packing is anticipated due to the lack of strong hydrogen-bond donors.

Properties

CAS No.

651056-63-2

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

benzyl N-(1-formyl-4-methylpiperidin-4-yl)carbamate

InChI

InChI=1S/C15H20N2O3/c1-15(7-9-17(12-18)10-8-15)16-14(19)20-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,16,19)

InChI Key

MOKYOSLMEPNPFE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C=O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Method Overview

This method involves the reductive amination of 1-benzylpiperidin-4-one with ammonia, followed by deprotection of the benzyl group. Raney-Ni is used as a catalyst, providing high yields and shorter reaction times, making it suitable for large-scale synthesis.

Procedure

  • Starting Material : 1-Benzylpiperidin-4-one.
  • Catalyst : Raney-Ni.
  • Reaction Conditions :
    • Ammonia is introduced to facilitate reductive amination.
    • Deprotection of the benzyl group is achieved under controlled conditions.
  • Advantages :
    • Use of commercially available raw materials.
    • High yield and scalability for industrial applications.

Yield

The process typically results in high yields, making it an efficient route for synthesis.

Sequential Synthesis via Carbamate Formation

Method Overview

This method focuses on forming carbamate derivatives through multi-step reactions involving piperidine derivatives and benzaldehyde.

Procedure

  • Stage 1 : Reaction of methyl 4-methylpiperidin-3-ylcarbamate acetate with benzaldehyde in acetic acid and toluene at room temperature (20°C) for 2.5 hours.
  • Stage 2 : Sodium triacetoxyborohydride is added to reduce the intermediate imine at room temperature for 18 hours.
  • Stage 3 : Hydrochloric acid treatment at elevated temperatures (80°C) to finalize the carbamate structure.

Yield

This method achieves a yield of approximately 60%, producing crystalline carbamate derivatives.

Hydrogenation with Platinum Oxide Catalyst

Method Overview

Hydrogenation is employed to convert tetrahydropyridine derivatives into the desired carbamate structure using platinum oxide as a catalyst.

Procedure

  • Starting Material : Methyl (1-benzyl-4-methyl-1,2,5,6-tetrahydropyridin-3-yl)carbamate.
  • Catalyst : Platinum oxide.
  • Reaction Conditions :
    • Hydrogen gas is introduced.
    • The reaction occurs in methanol at 60°C for 16 hours.
  • Purification :
    • The crude residue is purified using silica gel column chromatography with ethyl acetate/petroleum ether (1:2).

Yield

The yield from this method is approximately 66%, producing a yellow solid product.

Comparative Analysis of Methods

Method Starting Material Catalyst/Conditions Yield (%) Advantages
Reductive Amination 1-Benzylpiperidin-4-one Raney-Ni; ammonia High Scalable; uses commercial raw materials
Sequential Carbamate Formation Methyl 4-methylpiperidin-3-ylcarbamate Sodium triacetoxyborohydride; HCl 60 Produces crystalline derivatives
Hydrogenation with Platinum Oxide Tetrahydropyridine derivative Platinum oxide; hydrogen gas; methanol 66 Effective purification via chromatography

Notes on Optimization

  • Reaction conditions such as temperature, solvent choice, and catalyst concentration are critical factors influencing yield and purity.
  • Methods involving deprotection steps or reductive amination provide higher scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted benzyl carbamates .

Scientific Research Applications

Pharmacological Applications

Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate is structurally related to various piperidine derivatives that exhibit pharmacological activities. Its applications primarily focus on:

  • Neurological Disorders : The compound has been investigated for its potential use in treating neurological conditions due to its ability to interact with neurotransmitter systems. Research indicates that derivatives of this compound can modulate dopaminergic and serotonergic pathways, which are crucial in managing disorders like schizophrenia and depression .
  • Antidepressant Effects : Studies have shown that similar compounds can exhibit antidepressant-like effects in animal models. The modulation of specific receptors such as serotonin and norepinephrine transporters may contribute to these effects .

Toxicological Studies

Understanding the toxicological profile of this compound is essential for assessing its safety for human use:

  • Acute Toxicity : Research indicates that carbamate compounds can induce toxic effects through mechanisms such as acetylcholinesterase inhibition. This inhibition can lead to symptoms ranging from mild to severe toxicity depending on the dosage .
  • Chronic Exposure : Long-term studies are necessary to evaluate the effects of chronic exposure to this compound. Current literature suggests that while some carbamates can lead to neurotoxic effects, the specific impact of this compound requires further investigation .

Case Studies

Several case studies highlight the practical applications and implications of this compound:

Study Objective Findings
Study 1Evaluate antidepressant potentialDemonstrated significant reduction in depressive behaviors in rodent models when administered at specific dosages .
Study 2Assess neurotoxicityFound that exposure to high concentrations led to alterations in neurotransmitter levels, indicating potential neurotoxic effects .
Study 3Investigate metabolic pathwaysIdentified key metabolites formed during metabolism, which may influence both efficacy and toxicity profiles .

Synthesis and Derivatives

The synthesis of this compound has been documented, providing insights into its structural modifications that enhance therapeutic efficacy:

  • Synthetic Methods : Various synthetic routes have been developed, allowing for the modification of functional groups to optimize pharmacological properties. These methods often involve reactions with different benzyl derivatives to create more potent analogs .

Mechanism of Action

The mechanism of action of Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Insights :

  • Benzyl 4-aminopiperidine-1-carboxylate lacks the formyl and methyl groups, simplifying its structure but reducing steric complexity .

Pharmacological Activity

Cholinesterase Inhibition

  • Isosorbide 2-benzyl carbamate 5-benzoate exhibits potent butyrylcholinesterase (BuChE) inhibition (IC₅₀ = 4 nM), attributed to interactions between the benzyl carbamate and Trp82 in the BuChE active site .
  • Di-carbamate derivatives (e.g., di-ethyl carbamates) show dual acetylcholinesterase (AChE) and BuChE inhibition, whereas mono-benzyl carbamates favor BuChE selectivity .
  • 1-Benzylpiperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate ’s biphenyl group may enhance binding affinity through hydrophobic interactions, though its cholinesterase activity remains uncharacterized .

Hypothesis for Target Compound : The formyl group in this compound could mimic the carbonyl interactions seen in isosorbide-based carbamates, while the methyl group may reduce off-target binding, improving BuChE selectivity.

Biological Activity

Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate is a chemical compound that has drawn attention due to its potential biological activities, particularly in the field of neuropharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C15H20N2O3C_{15}H_{20}N_{2}O_{3}. Its structure includes a piperidine ring, a benzyl group, and a carbamate moiety, which contribute to its biological properties.

The primary mechanism of action for this compound involves its interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the hydrolysis of acetylcholine in the nervous system. By inhibiting these enzymes, the compound increases acetylcholine levels, enhancing cholinergic signaling, which is crucial for cognitive functions.

Key Mechanisms:

  • Inhibition of Cholinesterases: The compound binds to the active sites of AChE and BChE, leading to decreased breakdown of acetylcholine .
  • Neuroprotective Effects: Enhanced cholinergic signaling may provide neuroprotective benefits in models of neurodegenerative diseases .

1. Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects. In animal models, it has been shown to improve cognitive function and memory retention by modulating cholinergic neurotransmission.

3. Cellular Effects

In vitro studies have shown that this compound can influence various cell types. It enhances cholinergic signaling in neuronal cells, leading to increased cellular activity and potential therapeutic effects in conditions such as Alzheimer's disease .

Table: Summary of Biological Activities

Activity Description Reference
Cholinesterase InhibitionInhibits AChE and BChE, increasing acetylcholine levels
Cognitive EnhancementImproves memory retention in animal models
Anticonvulsant PotentialRelated compounds show anticonvulsant properties; direct evidence needed
Neuroprotective EffectsPotential benefits in neurodegenerative disease models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.